molecular formula C20H14BrN3O3 B2663181 5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 330572-47-9

5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No.: B2663181
CAS No.: 330572-47-9
M. Wt: 424.254
InChI Key: FEEBDLOJDSKSCI-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline is a brominated indoline derivative featuring a 2-oxoindoline core substituted at position 5 with a bromine atom and at position 3 with a hydrazide group linked to a 1-naphthoxy-acetyl moiety. The 1-naphthoxy group enhances lipophilicity, which may improve membrane permeability compared to smaller aromatic substituents, while the hydrazide moiety offers sites for hydrogen bonding and metal coordination .

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c21-13-8-9-16-15(10-13)19(20(26)22-16)24-23-18(25)11-27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10,22,26H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYONIXHNJRMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting with the preparation of the oxoindoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the bromine atom is usually carried out via bromination reactions using reagents like bromine or N-bromosuccinimide (NBS). The naphthoxy group is then attached through etherification reactions, and the acetylhydrazidyl group is introduced via acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds reveals key differences in substituents, synthetic approaches, physicochemical properties, and biological activities. Below is a detailed comparison:

Structural and Functional Group Variations

  • 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline : Replaces the 1-naphthoxy group with an indol-3-yl moiety, which introduces a heteroaromatic system capable of π-π stacking interactions. This substitution may alter binding affinity to targets like serotonin receptors .
  • 3-Bromo-N′-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide () : Utilizes a benzohydrazide group instead of acetylhydrazide, with a nitro substituent on the indoline core. This modification could influence tautomerism and metal-chelation properties .

Physicochemical Properties

Compound Melting Point (°C) Lipophilicity (LogP)* Solubility Profile
Target compound (1-naphthoxy) Not reported High (estimated) Low aqueous solubility
5-Bromo-3-(4-nitrophenoxy) derivative Not reported Moderate Moderate in DMSO
Thiazole-hydrazone derivatives () 260–310 Variable Poor in water, soluble in DMF
Oxadiazole derivative () Not reported Moderate Soluble in ethanol

*Lipophilicity estimated based on substituent contributions.

Biological Activity

5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline is a synthetic compound with the molecular formula C20H14BrN3O3 and a molecular weight of 424.25 g/mol. This compound incorporates a bromine atom and a naphthoxyacetylhydrazide moiety, which contribute to its potential biological activities.

PropertyValue
Molecular FormulaC20H14BrN3O3
Molecular Weight424.25 g/mol
CAS NumberNot specified
SynonymsThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects due to its structural characteristics.

Anticancer Potential

Preliminary studies suggest that compounds in the oxindole family, including derivatives like this compound, may exhibit anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells, potentially mediated through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxindole derivatives against common pathogens. The results indicated that certain derivatives demonstrated potent inhibitory effects, which could be extrapolated to predict the activity of this compound .
  • Cytotoxicity Against Cancer Cells : In vitro studies on oxindole derivatives have shown cytotoxic effects on human cancer cell lines. For instance, a derivative similar to this compound was found to induce apoptosis in breast cancer cells through mitochondrial pathways .
  • Mechanistic Insights : Research has indicated that compounds with similar structures can activate specific apoptotic pathways, leading to increased caspase activity and subsequent cell death in tumor cells .

Q & A

Basic Research Questions

Q. How can the synthetic route of 5-bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline be optimized for higher yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves condensation of brominated indolinone derivatives with naphthoxy-acetylhydrazide intermediates. Optimization can be achieved by:

  • Solvent Selection : Refluxing in acetic anhydride (as in analogous hydrazide syntheses) improves reaction efficiency .
  • Purification : Gradient crystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) enhances purity .
  • Catalysis : Introducing Lewis acids (e.g., ZnCl₂) may accelerate hydrazide coupling, though this requires pH monitoring to avoid decomposition .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Provides definitive solid-state conformation, as demonstrated for related hydrazide-indolinone derivatives .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (naphthoxy and indole rings) and hydrazide NH signals. Discrepancies in integration may indicate tautomerism .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and detects bromine isotopic patterns .

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or hydrolases using fluorogenic substrates, given the hydrazide moiety’s metal-chelating potential .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, with MIC values compared to controls .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀, noting that bromine substitution may enhance DNA intercalation .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine position, naphthoxy groups) influence the compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Bromine Positioning : Moving bromine from the 5- to 6-position on the indolinone ring (as in analogous compounds) alters steric hindrance, affecting target binding . Computational docking (AutoDock Vina) predicts binding affinities to proteins like topoisomerase II .
  • Naphthoxy Substitution : Replacing 1-naphthoxy with 2-naphthoxy groups reduces π-π stacking in crystallographic studies, potentially lowering solubility .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. HPLC monitoring reveals degradation products (e.g., hydrolyzed hydrazide) .
  • Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (>200°C common for brominated aromatics) .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; bromine may increase susceptibility to radical formation .

Q. What strategies resolve contradictory data between computational predictions and experimental bioassay results?

  • Methodological Answer :

  • Solvent Artifacts : Molecular docking often assumes aqueous conditions, but experimental assays using DMSO may induce conformational changes. Compare results in multiple solvents .
  • Protonation States : pKa calculations (MarvinSketch) predict dominant tautomers; adjust docking parameters to match experimental pH .
  • Orthogonal Assays : Validate kinase inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show false positives .

Q. How can environmental fate studies inform safe handling and disposal protocols for this compound?

  • Methodological Answer :

  • Biodegradation : OECD 301F tests assess microbial degradation in activated sludge; bromine may slow mineralization .
  • Aquatic Toxicity : Daphnia magna acute toxicity tests (48-hour LC₅₀) evaluate ecotoxicological risks .
  • Adsorption : Batch experiments with soil/sediment quantify Kd (distribution coefficient) to predict groundwater contamination potential .

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